2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide (LFM-A13) is a rationally designed chemical compound belonging to the class of tyrosine kinase inhibitors. It is an analog of the active metabolite of leflunomide, a drug used for the treatment of rheumatoid arthritis. LFM-A13 is primarily investigated in scientific research for its potential as an anti-leukemic and anti-thrombotic agent.
2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide, also known as LFM-A13, is a synthetic compound with significant pharmaceutical implications. Its chemical structure includes a cyano group, a dibromophenyl moiety, and a hydroxybutenamide framework, which contribute to its biological activity. The compound is classified primarily as an enamide, specifically an enamide derived from the formal condensation of the carboxy group of (2Z)-2-cyano-3-hydroxybut-2-enoic acid with the amino group of 2,5-dibromoaniline .
The compound is synthesized through various chemical methods that involve the reaction of specific amines and carboxylic acids. It has been studied for its potential applications in treating certain types of cancer and other diseases due to its ability to inhibit specific kinases involved in cellular signaling pathways .
2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide falls under the category of pharmaceutical compounds and specifically as a kinase inhibitor. It has been investigated for its role in targeting Bruton's tyrosine kinase and Polo-like kinases, which are crucial in cancer cell proliferation and survival .
The synthesis of 2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide can be achieved through various methods:
The synthesis often employs techniques such as:
Key structural data includes:
The compound undergoes various chemical reactions typical for enamides:
In laboratory settings, these reactions are monitored using techniques such as:
The mechanism by which 2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide exerts its biological effects primarily involves inhibition of specific kinases:
Experimental studies have demonstrated that this compound can effectively reduce cell proliferation in cancer models through these mechanisms.
Relevant analyses include spectroscopic methods (e.g., UV-Vis, IR) to determine functional groups and purity assessments via HPLC .
The primary applications of 2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide include:
Research continues into optimizing its efficacy and understanding its full range of biological activities .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2